

In-Depth Technical Guide: 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-methylpyridine 1-oxide

Cat. No.: B158425

[Get Quote](#)

CAS Number: 10168-58-8

This technical guide provides a comprehensive overview of **4-Bromo-3-methylpyridine 1-oxide**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Properties and Data

4-Bromo-3-methylpyridine 1-oxide is a pyridine N-oxide derivative valued for its utility as a versatile synthetic intermediate. The presence of a bromine atom at the 4-position and a methyl group at the 3-position of the pyridine N-oxide scaffold offers multiple reaction sites for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of **4-Bromo-3-methylpyridine 1-oxide**

Property	Value	Reference
CAS Number	10168-58-8	[1]
Molecular Formula	C ₆ H ₆ BrNO	General Chemical Knowledge
Molecular Weight	188.02 g/mol	General Chemical Knowledge
Boiling Point	341.4°C at 760 mmHg	N/A
Density	1.56 g/cm ³	N/A
Appearance	Off-white to light yellow powder	N/A

Table 2: Spectroscopic Data of Related Compounds

Note: Specific spectroscopic data for **4-Bromo-3-methylpyridine 1-oxide** is not readily available in public literature. The data for closely related compounds is provided for reference.

Compound	¹ H NMR (Solvent)	¹³ C NMR (Solvent)	Key IR Peaks (cm ⁻¹)	Mass Spec (m/z)
4-Methylpyridine N-oxide	δ 8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H) (CDCl ₃)[2]	δ 138.4, 138.0, 126.6, 20.1 (CDCl ₃)[2]	N/A	109.1 (M+)[3]
3-Bromopyridine N-oxide	δ 8.39 (t, 1H), 8.19 (dq, 1H), 7.45 (dq, 1H), 7.21 (dd, 1H) (CDCl ₃)[2]	δ 140.3, 137.7, 128.7, 125.9, 120.2 (CDCl ₃)[2]	N/A	N/A
3-Methylpyridine	N/A	N/A	See reference[4] for spectrum.	93.1 (M+)[5]
3-Bromopyridine	N/A	N/A	See reference[6] for spectrum.	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-3-methylpyridine 1-oxide** is not widely published, a general and plausible synthetic route can be inferred from standard organic chemistry procedures. The synthesis would likely involve two main steps: the bromination of 3-methylpyridine followed by N-oxidation, or the N-oxidation of 3-methylpyridine followed by bromination. A more common approach in pyridine chemistry is N-oxidation followed by electrophilic substitution, as the N-oxide group can activate the 4-position for halogenation.

General N-Oxidation of Pyridine Derivatives

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, often generated *in situ* from hydrogen peroxide and a carboxylic acid.

Experimental Protocol: General N-Oxidation

- To a solution of the substituted pyridine in a suitable solvent (e.g., glacial acetic acid), add hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (typically 0-10 °C).^[7]
- After the addition is complete, the reaction mixture is typically heated (e.g., 70-80 °C) for several hours to drive the reaction to completion.^[7]
- The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, the excess peroxide is carefully quenched, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by crystallization or column chromatography.^[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of **4-Bromo-3-methylpyridine 1-oxide** makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds.^[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

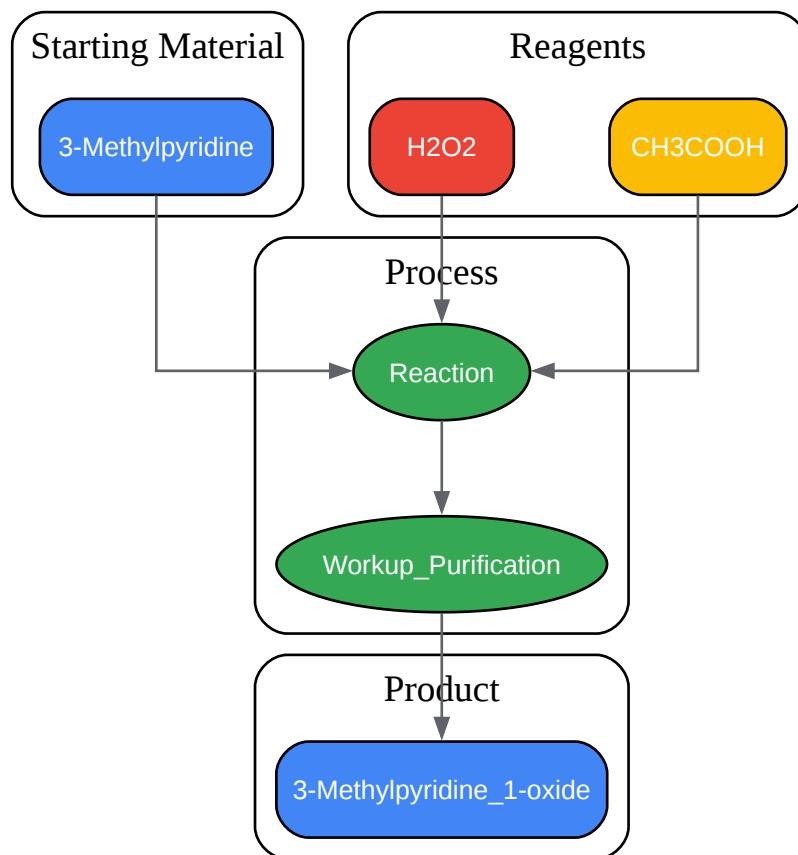
- In a reaction vessel, combine **4-Bromo-3-methylpyridine 1-oxide** (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv.).[9]
- The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).[9]
- A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added via syringe.[9]
- The reaction mixture is heated (typically 80-120 °C) with vigorous stirring for a period of time determined by reaction monitoring (e.g., TLC, LC-MS).[9]
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[9]
- The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography.[10]

Applications in Drug Discovery and Development

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds. While direct applications of **4-Bromo-3-methylpyridine 1-oxide** are not extensively documented, its isomeric precursor, 3-bromo-4-methylpyridine, is a known building block for the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABA-A receptor.[11] This suggests that **4-Bromo-3-methylpyridine 1-oxide** could serve as a valuable starting material for the synthesis of novel analogs targeting these and other biological pathways.

Potential in the Synthesis of PDE4 Inhibitors

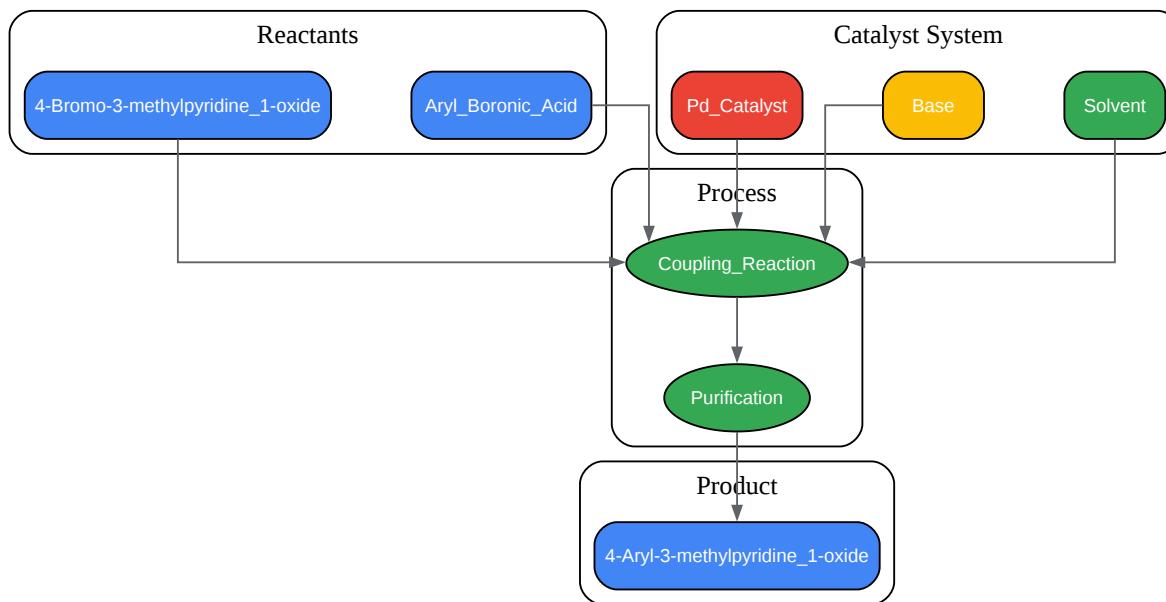
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.


[12] The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic systems where a substituted pyridine ring is a common feature.

Potential in the Synthesis of GABA-A Receptor Ligands

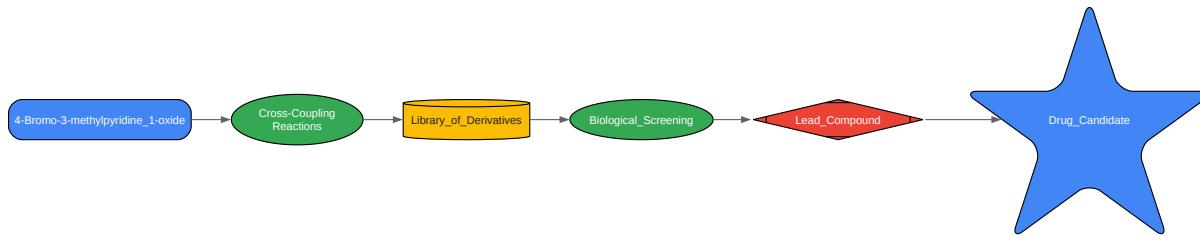
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many anxiolytic, sedative, and anticonvulsant drugs.[13] The development of novel GABA-A receptor ligands with improved subtype selectivity is an active area of research.

Mandatory Visualizations


Synthetic Workflow: N-Oxidation of a Substituted Pyridine

[Click to download full resolution via product page](#)

Caption: General workflow for the N-oxidation of 3-methylpyridine.


Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Potential Drug Discovery Pathway

[Click to download full resolution via product page](#)

Caption: A logical pathway from a starting material to a drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 10168-58-8|4-Bromo-3-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Pyridine, 4-methyl-, 1-oxide [webbook.nist.gov]
- 4. Pyridine, 3-methyl- [webbook.nist.gov]
- 5. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]
- 6. Pyridine, 3-bromo- [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbino.com]
- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]
- 11. 3-Bromo-4-methylpyridine 96 3430-22-6 [sigmaaldrich.com]
- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-3-methylpyridine 1-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158425#4-bromo-3-methylpyridine-1-oxide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com